Cytostatic Activity of Strobilurin E Against Mammalian Tumor Cells: Direct Comparison with Strobilurin A and B
Strobilurin E exhibits potent cytostatic activity against mammalian tumor cell lines (e.g., Ehrlich ascitic carcinoma cells) with an IC50 value in the range of 0.05–0.2 μg/mL, whereas Strobilurin A and Strobilurin B, despite sharing the β-methoxyacrylate pharmacophore, demonstrate substantially weaker or negligible cytostatic effects at comparable concentrations [1] [2]. The cytostatic activity of Strobilurin E is accompanied by reversible morphological alterations of tumor cells—a phenotype not observed with Strobilurin A or B treatment [1]. This differential cytostatic potency is attributed to the unique spiroacetal benzodioxine moiety present in Strobilurin E, which is absent from the simpler structures of Strobilurin A and B [3].
| Evidence Dimension | Cytostatic activity against mammalian tumor cells |
|---|---|
| Target Compound Data | IC50 = 0.05–0.2 μg/mL |
| Comparator Or Baseline | Strobilurin A and Strobilurin B: IC50 > 10 μg/mL or negligible cytostatic activity |
| Quantified Difference | ≥50- to 200-fold higher cytostatic potency for Strobilurin E |
| Conditions | Ehrlich ascitic carcinoma cells; in vitro cytotoxicity assay |
Why This Matters
This uniquely high cytostatic activity makes Strobilurin E the only natural strobilurin suitable for mammalian mitochondrial respiration inhibition studies and anticancer lead compound research, whereas Strobilurin A and B are restricted primarily to antifungal applications.
- [1] Weber W, Anke T, Steffan B, Steglich W. Antibiotics from basidiomycetes. XXXII. Strobilurin E: a new cytostatic and antifungal (E)-β-methoxyacrylate antibiotic from Crepidotus fulvotomentosus Peck. J Antibiot (Tokyo). 1990;43(2):207-212. DOI: 10.7164/antibiotics.43.207 View Source
- [2] Anke T, Oberwinkler F, Steglich W, Schramm G. The strobilurins—new antifungal antibiotics from the basidiomycete Strobilurus tenacellus. J Antibiot (Tokyo). 1977;30(10):806-810. DOI: 10.7164/antibiotics.30.806 View Source
- [3] Zakharychev VV, Kovalenko LV. Natural compounds of the strobilurin series and their synthetic analogues as cell respiration inhibitors. Russ Chem Rev. 1998;67(6):535-544. DOI: 10.1070/RC1998v067n06ABEH000426 View Source
